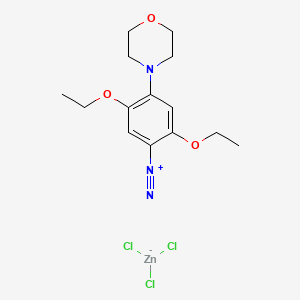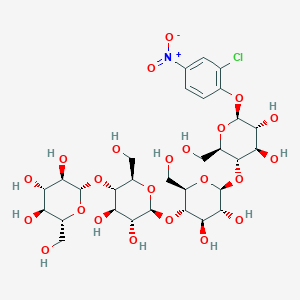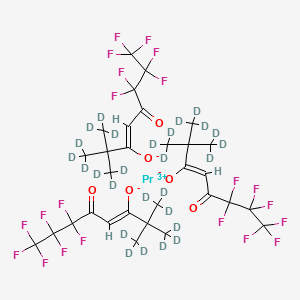
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Übersicht
Beschreibung
“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H11N3O . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 189.22 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
4-EODA has been studied for its potential applications in organic synthesis, catalysis, and drug development. In organic synthesis, 4-EODA can be used as a building block for the preparation of a wide range of heterocyclic compounds and pharmaceuticals. In catalysis, 4-EODA can be used as a catalyst for the synthesis of amines, alcohols, and other organic compounds. In drug development, 4-EODA can be used as a starting material for the synthesis of novel drugs and drug candidates.
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agonists of peroxisome proliferator-activated receptors .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . The nitrogen atom has been found to be a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses, including anti-infective, anti-leishmanial, and anti-viral activities . They have also been recognized as potential agents for the treatment of age-related diseases .
Result of Action
Compounds with a 1,2,4-oxadiazole ring structure have been associated with various therapeutic effects, including anti-infective, anti-leishmanial, and anti-viral activities .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazoles can be achieved in a sodium hydroxide-dimethyl sulfoxide (naoh–dmso) medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.
Vorteile Und Einschränkungen Für Laborexperimente
4-EODA has several advantages for use in laboratory experiments. It is a colorless liquid with a pungent odor, making it easy to handle and store. Additionally, it is relatively stable and can be synthesized in a variety of ways, making it a useful starting material for organic synthesis. However, 4-EODA is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood, making it difficult to predict the outcome of experiments involving its use.
Zukünftige Richtungen
The potential applications of 4-EODA are vast and there are many future directions for its use. Further research is needed to better understand its biochemical and physiological effects and to develop new drugs and drug candidates based on its structure. Additionally, 4-EODA could be used as a starting material for the synthesis of a wide range of heterocyclic compounds and pharmaceuticals. Finally, 4-EODA could be used as a catalyst for the synthesis of amines, alcohols, and other organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIZBKCDJIAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651017 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015846-75-9 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)





